Regiochemical Differentiation from 2-Ethoxy Isomer (CAS 831188-53-5)
The target compound possesses a para-ethoxyphenyl substituent, whereas the closest catalogued isomer, 2-((1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 831188-53-5), carries the ethoxy group in the ortho position . This positional shift alters the electron density on the N-phenyl ring and the spatial orientation of the ethoxy group, both of which can influence hydrogen-bonding patterns and hydrophobic contacts within a receptor binding site [1].
| Evidence Dimension | Ethoxy group position |
|---|---|
| Target Compound Data | 4-ethoxy (para) |
| Comparator Or Baseline | 2-ethoxy (ortho) |
| Quantified Difference | Qualitative positional isomer; no head-to-head activity data available |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
Para vs. ortho substitution in N-phenylsuccinimide ligands is a well-established determinant of nAChR subtype selectivity; without comparative data, procurement must be guided by exact regiochemistry to ensure reproducibility in SAR studies.
- [1] Bunnelle, W. H., Daanen, J. F., Ryther, K. B., et al. (2007) Structure-activity studies and analgesic efficacy of novel N-(pyridin-3-yl)-substituted succinimides as α4β2* nAChR agonists. Journal of Medicinal Chemistry, 50(15), 3627-3644. View Source
